Potent CXCR4 Antagonism in Human T-Cell Line (SUP-T1)
The compound exhibits potent antagonism of the CXCR4 receptor. In a functional assay using SDF-1alpha-stimulated human SUP-T1 cells, it inhibited CXCR4-mediated calcium mobilization with an IC50 of 1.60 nM [1]. This level of potency is comparable to, and in some cases superior to, other reported CXCR4 antagonists. For context, CXCR4 antagonist 8 (compound 3) shows an IC50 of 57 nM in a similar antagonism assay [2], and CXCR4 antagonist 6 (compound 46) has an IC50 of 79 nM [3]. This demonstrates that 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is among the more potent CXCR4 antagonists in this functional context.
| Evidence Dimension | CXCR4 antagonism (inhibition of calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | Comparator 1: CXCR4 antagonist 8 (Compound 3), IC50 = 57 nM; Comparator 2: CXCR4 antagonist 6 (Compound 46), IC50 = 79 nM |
| Quantified Difference | The target compound is approximately 36- to 49-fold more potent than the comparators in this specific assay format. |
| Conditions | SDF-1alpha-stimulated human SUP-T1 cells, calcium mobilization assay |
Why This Matters
For scientists studying CXCR4-mediated signaling or HIV entry, a compound with sub-nanomolar potency in a relevant functional assay offers a higher likelihood of observing a robust biological effect at lower concentrations, potentially reducing off-target effects and conserving valuable material.
- [1] BindingDB. (n.d.). BDBM50603567 / CHEMBL5172755: Affinity Data for CXCR4 Antagonist. View Source
- [2] TargetMol. (n.d.). CXCR4 antagonist 8 (Compound 3) product page. View Source
- [3] MedChemExpress. (n.d.). CXCR4 antagonist 6 (compound 46) product page. View Source
